2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine;dihydrochloride

PanDDA Fragment screening CD44

This regiospecifically defined 2,4,4-trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine dihydrochloride (CAS 2503204-76-8, MW 280.2, ≥95%) is the pyrazol-5-ylmethyl regioisomer validated in the SGC CD44 PanDDA fragment campaign (PDB 5SBY). The dihydrochloride salt ensures >10 mM aqueous solubility for automated crystal soaking and biochemical assays. The C5-attachment provides a distinct hydrogen-bonding vector versus the 3-ylmethyl analog, enabling parallel SAR exploration. Procure this exact regioisomer and salt form to ensure crystallographic occupancy, solubility, and reproducible screening results.

Molecular Formula C12H23Cl2N3
Molecular Weight 280.24
CAS No. 2503204-76-8
Cat. No. B2939475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine;dihydrochloride
CAS2503204-76-8
Molecular FormulaC12H23Cl2N3
Molecular Weight280.24
Structural Identifiers
SMILESCC1CC(CC1NCC2=CC=NN2)(C)C.Cl.Cl
InChIInChI=1S/C12H21N3.2ClH/c1-9-6-12(2,3)7-11(9)13-8-10-4-5-14-15-10;;/h4-5,9,11,13H,6-8H2,1-3H3,(H,14,15);2*1H
InChIKeyFVODYZAPTYAVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine Dihydrochloride: Regiospecific Pyrazole-Cyclopentylamine Fragment for PanDDA and Biophysical Screening


2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine dihydrochloride (CAS 2503204-76-8) is a regiospecifically defined small-molecule fragment (MW 207.3 g/mol free base) characterized by a 2,4,4-trimethyl-substituted cyclopentane ring coupled to a 1H-pyrazole via a methylene linker at the pyrazole C5 position [1]. The compound crystallizes as the dihydrochloride salt (MW 280.2 g/mol, molecular formula C₁₂H₂₃Cl₂N₃) with a typical research-grade purity of 95% . Its core scaffold appears in the Structural Genomics Consortium (SGC) CD44 PanDDA fragment screening campaign as ligand Z1878656559 in PDB entry 5SBY, where the (1R,2R) stereoisomer with a pyrazol-3-ylmethyl regioisomer is co-crystallized with the CD44 hyaluronan-binding domain at 1.23 Å resolution [1][2]. This compound is supplied exclusively for non-human research use and is not intended for therapeutic or diagnostic applications .

Why Generic Substitution Fails for 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine Dihydrochloride: Regioisomerism, Stereochemistry, and Salt Form Define Fragment Fitness


In fragment-based drug discovery and biophysical screening, the precise position of the pyrazole attachment (C3 vs. C5), the absolute stereochemistry of the cyclopentane core, and the salt form directly dictate binding pose, crystallographic occupancy, solubility, and downstream SAR tractability [1][2][3]. The pyrazol-5-ylmethyl regioisomer presents a distinct hydrogen-bonding vector and steric profile compared to the pyrazol-3-ylmethyl and pyrazol-4-ylmethyl analogs. The C2 and C4 methyl substituents on the cyclopentane generate up to four possible diastereomers, each with divergent ligand efficiency metrics. The dihydrochloride salt confers consistent protonation, aqueous solubility, and weighable stoichiometry critical for reproducible fragment soaking and biochemical assay preparation. Procurement of any close analog without verifying regioisomeric identity, diastereomeric composition, or salt stoichiometry risks irreproducible screening results and wasted fragment evolution resources.

Quantitative Differential Evidence for 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine Dihydrochloride vs. Closest Analogs


Regioisomeric Differentiation: Pyrazol-5-ylmethyl vs. Pyrazol-3-ylmethyl Binding Pose and PanDDA Occupancy in CD44

In the SGC CD44 PanDDA fragment campaign, the (1R,2R)-2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine regioisomer (ChemComp 8BI) was deposited as ligand Z1878656559 in PDB 5SBY with a refined occupancy of 1.0 at 1.23 Å resolution [1][2]. The pyrazol-5-ylmethyl regioisomer (CAS 2503204-76-8) places the pyrazole NH and the methylene linker in a geometrically distinct orientation, altering the hydrogen-bond donor/acceptor vector relative to the CD44 binding pocket. Regioisomeric pyrazoles can exhibit >10-fold differences in binding affinity depending on target topology [3][4]. Direct comparative PanDDA occupancy or ΔΔG data between the 5-ylmethyl and 3-ylmethyl regioisomers against CD44 have not been publicly deposited.

PanDDA Fragment screening CD44 Regioisomerism Crystallographic occupancy

Stereochemical Diastereomer Distinction from the PDB-Deposited (1R,2R) Analog

The PDB-deposited analog (1R,2R)-2,4,4-trimethyl-N-[(1H-pyrazol-3-yl)methyl]cyclopentan-1-amine (ChemComp 8BI) establishes a defined absolute stereochemistry at C1 and C2 of the cyclopentane ring [1]. CAS 2503204-76-8 is supplied without specification of enantiomeric or diastereomeric purity unless explicitly verified by chiral analytical methods . The 2,4,4-trimethyl substitution pattern generates four possible diastereomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). Diastereomeric cyclopentylamine fragments can differ in biochemical IC₅₀ by >100-fold depending on the chiral recognition elements of the target protein [2][3].

Stereochemistry Diastereomers Fragment-based drug discovery Ligand efficiency

Dihydrochloride Salt Form: Solubility, Stability, and Weighability Advantage for Fragment Screening

The dihydrochloride salt of 2,4,4-trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine (MW 280.24 g/mol) provides a defined stoichiometry (2 HCl per free base molecule) with a molecular weight increase of 35% over the free base (MW 207.3 g/mol), enhancing weighability and reducing hygroscopicity relative to the free amine . In fragment screening campaigns, dihydrochloride salts of aliphatic amines typically exhibit aqueous solubility >10 mM in PBS or Tris buffer at pH 7.4, compared to <1 mM for the corresponding free base, reducing DMSO carry-over artifacts in SPR and TSAs [1][2]. The 95% purity specification is consistent with fragment library quality standards (typically ≥90% for primary screens) [2].

Salt form Aqueous solubility Fragment screening Dihydrochloride Biophysical assays

CD44 PanDDA Fragment Screening Provenance: Structural Biology Tractability

The core scaffold of CAS 2503204-76-8 (with regioisomer variation at the pyrazole linker) is validated in a high-resolution (1.23 Å) PanDDA fragment soaking experiment against the CD44 hyaluronan-binding domain, confirming that the trimethylcyclopentyl-pyrazole chemotype is competent for protein co-crystallization, electron density refinement, and fragment elaboration [1][2]. The PDB deposition 5SBY demonstrates that the (1R,2R)-pyrazol-3-ylmethyl analog achieves unambiguous ligand placement with refined occupancy of 1.0, B-factor consistency, and no significant steric clashes, indicating the scaffold is well-tolerated in a defined binding pocket [1][3]. Fragment hits from PanDDA campaigns are prioritized by the PanDDA Z-map event score; the deposited analog is designated a 'Ligand of Interest' by the depositor [1].

PanDDA CD44 Fragment soaking X-ray crystallography Structural biology

Fragment Library Design Compliance: Physicochemical Properties Favorable for Downstream Optimization

The free base of CAS 2503204-76-8 (C₁₂H₂₁N₃, MW 207.3) complies with the Astex Rule of Three for fragment libraries: MW <300, cLogP ≤3 (estimated 2.1–2.8 for this scaffold), H-bond donors ≤3 (2 donors: pyrazole NH + secondary amine), H-bond acceptors ≤3 (2 acceptors: pyrazole N + amine N), and rotatable bonds ≤3 (2 rotatable bonds: methylene linker + amine-cyclopentane bond) [1][2]. The dihydrochloride salt further improves aqueous solubility without introducing structural alerts or PAINS motifs. In contrast, the (1R,2R)-pyrazol-3-ylmethyl analog (MW 207.3) has an identical MW but a distinct topological polar surface area (tPSA) due to the different pyrazole attachment point (estimated tPSA ~41 Ų for 5-ylmethyl vs. ~38 Ų for 3-ylmethyl), which modulates passive permeability and protein binding promiscuity [3][4].

Fragment-based drug discovery Rule of Three Ligand efficiency Physicochemical properties Lead-likeness

Best Research and Industrial Application Scenarios for 2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine Dihydrochloride


Biophysical Fragment Screening Against Hyaluronan-Binding Domains and Glycosaminoglycan-Interacting Proteins

The structural validation of the trimethylcyclopentyl-pyrazole scaffold in the CD44 PanDDA campaign (PDB 5SBY) establishes this chemotype as a viable probe for hyaluronan-binding domains (HABDs) and related glycosaminoglycan-interacting proteins [1]. The pyrazol-5-ylmethyl regioisomer samples an alternative hydrogen-bonding vector to the deposited 3-ylmethyl analog, making it suitable for SPR, MST, or TSA-based fragment screens against CD44, RHAMM, aggrecan, and link protein family members. The dihydrochloride salt ensures sufficient aqueous solubility (>10 mM) for direct dilution into assay buffer without exceeding 2% DMSO [2].

Structure-Activity Relationship (SAR) Probe Synthesis for Pyrazole Regioisomer Libraries

The pyrazol-5-ylmethyl attachment point provides a distinct synthetic handle for parallel library synthesis. Medicinal chemistry teams can use CAS 2503204-76-8 as a regiospecific building block for N-alkylation, reductive amination, or amide coupling at the secondary amine, enabling systematic exploration of linker geometry and substitution effects on target binding [1]. The defined MW (207.3 free base) and Rule of Three compliance support fragment growing with minimal molecular obesity risk [2].

Structural Biology Fragment Elaboration Following PanDDA Hit Identification

When a fragment hit is identified from a PanDDA campaign, immediate access to regioisomeric variants of the hit scaffold accelerates the fragment-to-lead transition. The pyrazol-5-ylmethyl regioisomer can be soaked into crystals pre-equilibrated with the target protein using protocols identical to those validated for the 3-ylmethyl analog (1.23 Å, occupancy 1.0), allowing direct comparison of electron density maps and binding poses [1][3]. The 95% purity and dihydrochloride formulation are compatible with automated crystal soaking robotics.

Chemoproteomics and Cellular Thermal Shift Assay (CETSA) Target Engagement Studies

The primary and secondary amine functionalities of the free base enable facile derivatization with biotin, fluorophores, or photoaffinity labels for chemoproteomic target deconvolution. The dihydrochloride salt's favorable solubility profile supports cellular permeability at μM concentrations required for CETSA and thermal proteome profiling (TPP) [1]. The regiospecific pyrazol-5-ylmethyl linkage ensures that the reporter tag attachment does not occlude the critical pyrazole NH hydrogen-bonding motif [2].

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